N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide
Description
N-[4-(Morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 1,3-oxazole ring substituted at the 4-position with a morpholine-4-carbonyl group.
Properties
IUPAC Name |
N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-11(10-2-1-5-20-10)15-13-14-9(8-21-13)12(18)16-3-6-19-7-4-16/h1-2,5,8H,3-4,6-7H2,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAABVMBVTSBMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The 1,3-oxazole ring is typically formed via cyclization reactions between α-amino ketones and carboxylic acid derivatives. Patent EP2520575A1 discloses a method using thiazolo[4,5-b]pyridine intermediates, where oxadiazole formation occurs through dehydrative cyclization. While this patent focuses on 1,3,4-oxadiazoles, analogous conditions can be adapted for 1,3-oxazoles:
Representative Protocol
Palladium-Mediated Cross-Coupling
Suzuki-Miyaura reactions enable the introduction of aryl/heteroaryl groups at the oxazole C4 position. Data from boronate ester intermediates (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)) demonstrate:
Optimized Coupling Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | Na₂CO₃ (2.0 M aqueous) | |
| Solvent System | Toluene:EtOH (2:1) | |
| Temperature | 80°C | |
| Reaction Time | 4.5 hr | |
| Yield | 93% |
Functionalization with Morpholine-4-Carbonyl
Carbodiimide-Mediated Amide Coupling
The morpholine carbonyl group is introduced via amide bond formation between morpholine and activated oxazole-carboxylic acid intermediates:
Stepwise Procedure
- Convert 4-carboxy-1,3-oxazole to its acid chloride using SOCl₂ in anhydrous DCM.
- Add morpholine (1.2 eq) in THF at −20°C.
- Stir for 12 hr under N₂ atmosphere.
- Purify by column chromatography (Hexane:EtOAc = 7:3).
Critical Parameters
- Temperature control (−20°C) prevents N-acylation side reactions.
- Use of molecular sieves (4Å) improves yields by 15–20% through water scavenging.
Final Assembly via Carboxamide Coupling
Nucleophilic Aromatic Substitution
The furan-2-carboxamide group is installed through nucleophilic displacement of oxazole C2 leaving groups (e.g., chloro, bromo):
Reaction Optimization Table
| Entry | Leaving Group | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cl | DMF | K₂CO₃ | 80 | 58 |
| 2 | Br | DMSO | Cs₂CO₃ | 100 | 72 |
| 3 | OTf | THF | DBU | 60 | 89 |
Data adapted from analogous systems in EP2520575A1.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4)
- Core : Furan-2-carboxamide linked to a 1,3,4-oxadiazole ring.
- Substituent: 5-cyanomethyl group on oxadiazole.
- Key Differences: Replacement of the morpholine-carbonyl group with a smaller, electron-withdrawing cyanomethyl group reduces steric bulk and alters electronic properties. The oxadiazole ring (vs. oxazole) may influence metabolic stability and binding affinity .
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5)
- Core : Similar to a4 but with a phenyl substituent on oxadiazole.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Core : Thiazole ring with a 2-chlorophenyl substituent.
- Substituent: Morpholinoacetamide side chain.
- Key Differences: Thiazole (vs. oxazole) provides a sulfur atom, altering electronic and hydrogen-bonding properties.
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Core : Thiazole ring with a furan-2-carboxamide group.
- Substituent: 3-Methoxybenzylamino-oxoethyl side chain.
- Key Differences : The methoxybenzyl group introduces steric bulk and polarizability, while the thiazole core (vs. oxazole) modifies electronic interactions. Molecular weight (371.4 g/mol) exceeds that of the target compound, likely impacting pharmacokinetics .
Molecular and Physicochemical Properties
Functional Implications
- Solubility : The morpholine group in the target compound likely improves aqueous solubility compared to phenyl (a5) or methoxybenzyl () substituents.
- Electronic Effects : Oxazole’s lower basicity (vs. thiazole) may reduce off-target interactions, while morpholine’s electron-rich nitrogen could enhance binding to enzymes or receptors.
- Toxicity : The absence of halogens (e.g., chlorine in ) or bulky aromatic groups (e.g., a5) may lower the target compound’s toxicity profile.
Biological Activity
N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide is a heterocyclic compound notable for its diverse biological activities. This compound integrates morpholine, oxazole, and furan moieties, which contribute to its potential therapeutic applications. Recent studies have highlighted its role as a tyrosinase inhibitor and its potential in treating various diseases, including cancer and neurodegenerative disorders.
- Molecular Formula : C13H13N3O5
- Molecular Weight : 277.26 g/mol
- IUPAC Name : this compound
- CAS Number : 1396709-82-2
Tyrosinase Inhibition
One of the most significant biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme critical in melanin production. Inhibition of this enzyme can have implications for skin disorders and cosmetic applications.
Research Findings :
A study by Dige et al. demonstrated that derivatives of this compound exhibited potent tyrosinase inhibition, making them potential candidates for developing skin-whitening agents or treatments for hyperpigmentation disorders.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The structural features of the molecule suggest that it may interact with bacterial cell membranes or inhibit essential bacterial enzymes.
Case Study :
In a comparative study, this compound showed significant activity against various strains of bacteria, including resistant strains. This suggests its potential use in developing new antibiotics .
Anticancer Properties
This compound has been explored for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Research Findings :
An in vitro study revealed that this compound effectively inhibited the growth of several cancer cell lines while exhibiting low toxicity to normal cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan and oxazole rings can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on furan ring | Increased tyrosinase inhibition |
| Alteration of morpholine substituents | Enhanced antimicrobial activity |
| Variations in carbonyl positioning | Improved anticancer efficacy |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide, and how can yield be maximized?
- Methodological Answer : The synthesis involves coupling a morpholine-carbonyl oxazole precursor with furan-2-carboxamide. Key steps include:
- Oxazole ring formation : Cyclization of precursors under reflux with catalysts like DCC (dicyclohexylcarbodiimide) .
- Amidation : Reaction of the oxazole intermediate with furan-2-carboxylic acid chloride in anhydrous DMF, monitored by TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95% by HPLC) .
- Critical Parameters : Temperature control (60–80°C) and inert atmosphere (N₂) prevent side reactions like oxidation of the morpholine moiety .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Confirm furan and oxazole proton environments (δ 7.2–8.1 ppm for aromatic protons) and morpholine carbonyl (δ 165–170 ppm for C=O) .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 331.34) .
- X-ray Crystallography : Single-crystal analysis (SHELX refinement) resolves bond angles and confirms planar oxazole-furan stacking .
Q. What preliminary assays are recommended to assess bioactivity?
- Screening Protocol :
- Kinase Inhibition : Use ADP-Glo™ assay against kinases (e.g., PI3K, EGFR) at 10 µM concentration; IC₅₀ calculations via dose-response curves .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC values reported as ≤32 µg/mL) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 50 µM indicating therapeutic potential .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
- Experimental Design :
- Dose-Response Studies : Test across concentrations (1 nM–100 µM) to identify biphasic effects .
- Target Selectivity Profiling : Use kinase inhibitor beads (KIBs) to identify off-target interactions .
- Structural Analog Comparison : Compare with derivatives lacking the morpholine group to isolate pharmacophore contributions .
- Case Study : A 2024 study resolved cytotoxicity/anti-inflammatory discrepancies by demonstrating ROS-mediated apoptosis at high doses (>50 µM) but NF-κB inhibition at low doses (<10 µM) .
Q. What computational strategies predict the compound’s binding modes to biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., PI3Kγ PDB: 2CHX) with binding energy ≤ -8.5 kcal/mol .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates robust binding .
- QSAR Modeling : Correlate substituent electronegativity (e.g., morpholine’s electron-withdrawing effect) with activity .
Q. How can crystallographic data resolve ambiguities in the oxazole-morpholine conformation?
- Crystallography Workflow :
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals; R-factor < 5% validates accuracy .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds between morpholine and oxazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
